tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core with a tert-butyl carbamate group at the 6-position. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for developing adenosine receptor modulators . Its synthesis typically involves the Gewald reaction, as demonstrated by the condensation of N-Boc-4-piperidone with malononitrile in the presence of sulfur and morpholine, yielding a pale peach solid with a 63% yield .
Key applications include its role in synthesizing A1 adenosine receptor allosteric modulators and antitubulin agents, highlighting its versatility in drug discovery .
Properties
IUPAC Name |
tert-butyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFBIDRTNUEVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589599 | |
| Record name | tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165947-52-4 | |
| Record name | tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminothiophene Derivatives
A foundational method involves the cyclization of 2-aminothiophene precursors with carbonyl compounds. For instance, reacting 2-aminothiophene-3-carboxylate with glutaraldehyde under acidic conditions generates the dihydrothienopyridine skeleton. Subsequent tert-butyl esterification introduces the protective group.
Key Reaction Conditions :
Esterification and Protection Strategies
The tert-butyl group is introduced via Steglich esterification or Boc-protection. In one protocol, the free carboxylic acid intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), achieving >90% conversion.
Table 1: Classical Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Glutaraldehyde, p-TsOH | 80°C, 12 hr | 68 |
| Esterification | Boc₂O, DMAP | RT, 24 hr | 92 |
Modern Catalytic Methods
Transition Metal-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions enable precise functionalization. For example, Suzuki-Miyaura coupling installs aryl groups at the pyridine ring before esterification. Using Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF), yields reach 78%.
Organocatalytic Approaches
Proline-derived catalysts facilitate asymmetric cyclizations, enhancing enantioselectivity. In a reported case, L-proline (20 mol%) in dimethylformamide (DMF) at 50°C delivered the cyclized product with 85% ee.
Solvent and Reaction Condition Optimization
Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may hinder esterification. Mixed solvent systems (e.g., THF/water) balance reactivity and solubility, improving yields by 15–20%.
Table 2: Solvent Effects on Yield
| Solvent System | Cyclization Yield (%) | Esterification Yield (%) |
|---|---|---|
| DMF | 85 | 62 |
| THF/H₂O (9:1) | 78 | 88 |
Industrial-Scale Production Techniques
Scaling lab protocols requires continuous flow reactors to manage exothermic cyclization steps. A pilot study using a microreactor (20 mL/min flow rate, 100°C) achieved 94% conversion with 99% purity, reducing reaction time from 12 hours to 30 minutes.
Analytical Characterization and Quality Control
1H-NMR (600 MHz, CDCl₃): Key signals include δ 1.44 (s, 9H, tert-butyl), 3.02 (t, 2H, J = 5.4 Hz, CH₂), and 4.21 (s, 2H, COO). 13C-NMR confirms the ester carbonyl at 165.9 ppm and tert-butyl carbons at 28.1 ppm.
Table 3: Spectroscopic Data
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.44 | tert-butyl (9H) |
| 3.02 | Pyridine CH₂ |
| 165.9 | Ester carbonyl |
Comparative Analysis of Synthetic Routes
Classical methods prioritize simplicity but suffer from moderate yields. Transition metal catalysis offers regioselectivity but incurs higher costs. Industrial flow systems excel in scalability but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its stability and reactivity make it suitable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural Variations and Substituents
The tert-butyl carbamate group at the 6-position is a common feature among analogs, but variations in substituents at other positions significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Findings
Substituent Impact on Bioactivity: The introduction of a trimethoxyphenylamino group at position 2 (e.g., compounds 3i, 3h, 3a) enhances antitubulin activity, likely due to improved binding to tubulin polymerization sites .
Synthetic Efficiency :
- The parent compound’s synthesis yield (63%) is moderate compared to analogs like 3j (70%), suggesting that bulkier substituents (e.g., ethyl vs. tert-butyl) may improve reaction efficiency .
Physical Properties :
- Melting points vary widely: 3a (180–181°C) vs. 3i (50–52°C), reflecting differences in molecular symmetry and intermolecular forces .
Specialized Applications: Schiff base derivatives (e.g., 6-tert-butyl 3-ethyl 2-(2-hydroxybenzylideneamino)...) exhibit utility in coordination chemistry, forming complexes with transition metals . Fluorinated analogs (e.g., tert-butyl 3-(trifluoromethyl)...) are valued for metabolic stability in drug design .
Limitations and Data Gaps
- Biological activity data (e.g., IC₅₀ values) for most analogs are unavailable, limiting direct efficacy comparisons.
Biological Activity
Tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 165947-52-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
- Molecular Formula : CHNOS
- Molecular Weight : 239.33 g/mol
- CAS Number : 165947-52-4
- Purity : Minimum 0.98
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-c]pyridine core and subsequent esterification with tert-butyl carboxylate. The specific conditions can vary, but common solvents include methanol and dichloromethane.
Anticancer Properties
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC values ranging from 1.1 to 4.7 μM against cancer cells such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
Table 1: Antiproliferative Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 3b | CEM | 2.3 |
| CA-4 | HeLa | <20 |
The mechanism of action appears to involve the inhibition of tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Selectivity Towards Cancer Cells
Notably, these compounds do not significantly affect normal human peripheral blood mononuclear cells (PBMC), indicating a degree of selectivity for cancer cells. The IC values for PBMC were observed to be above 20 μM, suggesting minimal cytotoxicity towards normal cells .
Case Studies and Research Findings
-
Study on Apoptosis Induction :
A study evaluated the apoptosis-inducing potential of thieno[2,3-c]pyridine derivatives. The results indicated that compounds induced apoptosis in a dose-dependent manner in cancer cells while sparing normal cells . -
Molecular Docking Studies :
Molecular docking studies have confirmed that these compounds interact with tubulin at micromolar concentrations. This interaction is crucial for their antiproliferative effects, as it disrupts normal mitotic processes in cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how is its purity validated?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions using N-Boc-4-piperidone as a starting material. A typical procedure involves reacting N-Boc-4-piperidone with malononitrile and sulfur in ethanol, catalyzed by morpholine at 70–80°C for 2 hours, yielding the product in 63% after purification by suction filtration and ethanol washing . Purity is validated using ¹H-NMR (e.g., δ 2.77–4.56 ppm for key protons) and mass spectrometry ([M]+ = 301.2) . Flash chromatography with ethyl acetate/petroleum ether (3:7) is critical for isolating intermediates .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335) . Handling requires:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation.
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer : Key optimization strategies include:
- Stoichiometry : A 1:1.1 molar ratio of N-Boc-4-piperidone to malononitrile improves yield .
- Catalyst : Morpholine facilitates sulfur incorporation and accelerates cyclization .
- Temperature : Maintaining 70–80°C ensures complete reaction without decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves impurities . Post-synthetic cooling to 0°C precipitates the product, enhancing recovery .
Q. What biological activities have been reported for structural analogs of this compound, and what methodologies assess these effects?
- Methodological Answer : Analog 4SC-207 (a 3-cyano-2-acrylamido derivative) inhibits tubulin polymerization (in vitro IC₅₀ = 25 nM) and retains activity in taxane-resistant cancer cells . Assays include:
- Tubulin polymerization assays : Monitor absorbance at 340 nm with paclitaxel/nocodazole as controls.
- Cell viability tests : Use nM concentrations in MTT assays.
- SAR studies : Modifications at the 3-position (e.g., cyano groups) enhance binding affinity .
Q. What analytical challenges arise in characterizing derivatives of this compound, and how are they addressed?
- Methodological Answer : Challenges include overlapping NMR signals and isomeric mixtures. Solutions involve:
- 2D NMR (COSY, HSQC) : Resolves proton-proton correlations and carbon assignments .
- HRMS : Confirms molecular formulas (e.g., [M+H]+ = 382.11 for 4SC-207) .
- X-ray crystallography : Determines stereochemistry in crystalline derivatives (e.g., Boc-protected intermediates) .
Q. How do structural modifications at the 2- and 3-positions influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- 2-position : Bromo substituents enable Suzuki-Miyaura cross-coupling for bioconjugation .
- 3-position : Carboxylate esters (e.g., ethyl vs. methyl) alter metabolic stability and solubility. Ethyl esters show improved pharmacokinetics in in vivo models .
- Electrophilic reactivity : Cyano groups at C3 enhance electrophilicity for nucleophilic additions .
Methodological Considerations
Q. What mechanistic insights explain the role of Boc protection in the synthesis of this compound?
- Methodological Answer : The tert-butyloxycarbonyl (Boc) group protects the amine during cyclization, preventing side reactions like oxidation or unwanted nucleophilic attacks. Deprotection (e.g., with TFA) regenerates the free amine for further functionalization. This strategy is critical in multi-step syntheses, such as coupling with pyrimidine scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
